molecular formula C52H34O6 B15161997 ([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone} CAS No. 143022-85-9

([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}

Katalognummer: B15161997
CAS-Nummer: 143022-85-9
Molekulargewicht: 754.8 g/mol
InChI-Schlüssel: IXJIZBDDGUTWAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: is a complex organic compound characterized by its biphenyl core and multiple phenyl groups

Vorbereitungsmethoden

The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone} typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the biphenyl core, followed by the introduction of benzoylphenoxy groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts and bases such as potassium carbonate. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings, using reagents such as halogens or nitro compounds.

Wissenschaftliche Forschungsanwendungen

([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.

    Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.

Wirkmechanismus

The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone} exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple phenyl groups allow for strong π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: can be compared with other biphenyl derivatives and phenylmethanone compounds. Similar compounds include:

The uniqueness of ([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone} lies in its complex structure, which provides multiple sites for chemical modification and interaction, making it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

143022-85-9

Molekularformel

C52H34O6

Molekulargewicht

754.8 g/mol

IUPAC-Name

[4-[4-[4-[4-[4-(4-benzoylphenoxy)benzoyl]phenyl]benzoyl]phenoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C52H34O6/c53-49(37-7-3-1-4-8-37)41-19-27-45(28-20-41)57-47-31-23-43(24-32-47)51(55)39-15-11-35(12-16-39)36-13-17-40(18-14-36)52(56)44-25-33-48(34-26-44)58-46-29-21-42(22-30-46)50(54)38-9-5-2-6-10-38/h1-34H

InChI-Schlüssel

IXJIZBDDGUTWAI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)C6=CC=C(C=C6)OC7=CC=C(C=C7)C(=O)C8=CC=CC=C8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.